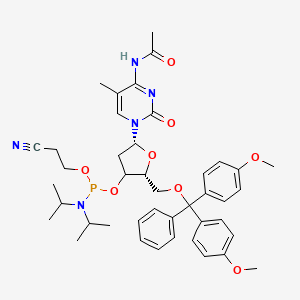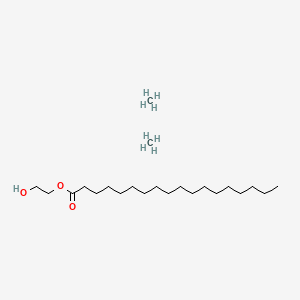![molecular formula C12H21N4O8P B10831786 [(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;methane](/img/structure/B10831786.png)
[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inosinic acid (disodium) (hydrate) (1:2:X), also known as inosine 5’-dihydrogen phosphate (disodium) (hydrate) (1:2:X), is an endogenous metabolite. It is a nucleotide that plays a crucial role in various biochemical processes, particularly in the metabolism of purines. The compound is often used in scientific research due to its involvement in cellular energy transfer and nucleotide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Inosinic acid (disodium) (hydrate) (1:2:X) can be synthesized through the phosphorylation of inosine. The reaction typically involves the use of phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of inosinic acid (disodium) (hydrate) (1:2:X) often involves fermentation processes using microorganisms such as Escherichia coli or Saccharomyces cerevisiae. These microorganisms are genetically engineered to overproduce the compound, which is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Inosinic acid (disodium) (hydrate) (1:2:X) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form xanthosine monophosphate.
Reduction: It can be reduced to inosine.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific enzymes.
Major Products
Oxidation: Xanthosine monophosphate.
Reduction: Inosine.
Substitution: Various substituted nucleotides depending on the reagents used.
Scientific Research Applications
Inosinic acid (disodium) (hydrate) (1:2:X) has a wide range of applications in scientific research:
Chemistry: Used as a substrate to study enzyme kinetics and specificity, particularly for enzymes involved in nucleotide metabolism.
Biology: Plays a role in cellular energy transfer and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as ischemia and neurodegenerative diseases.
Industry: Used in the production of flavor enhancers and as a nutritional supplement in animal feed
Mechanism of Action
Inosinic acid (disodium) (hydrate) (1:2:X) exerts its effects primarily through its role as a precursor in the synthesis of adenosine monophosphate and guanosine monophosphate. These nucleotides are essential for various cellular processes, including energy transfer, signal transduction, and nucleic acid synthesis. The compound interacts with specific enzymes such as inosine monophosphate dehydrogenase, which catalyzes the conversion of inosinic acid to xanthosine monophosphate .
Comparison with Similar Compounds
Similar Compounds
Guanosine monophosphate (disodium) (hydrate) (12X): Another nucleotide involved in purine metabolism.
Adenosine monophosphate (disodium) (hydrate) (12X): Plays a similar role in cellular energy transfer.
Xanthosine monophosphate (disodium) (hydrate) (12X): A product of inosinic acid oxidation
Uniqueness
Inosinic acid (disodium) (hydrate) (1:2:X) is unique due to its dual role as both a precursor and a product in various metabolic pathways. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in biochemical research .
Properties
Molecular Formula |
C12H21N4O8P |
|---|---|
Molecular Weight |
380.29 g/mol |
IUPAC Name |
[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;methane |
InChI |
InChI=1S/C10H13N4O8P.2CH4/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);2*1H4/t4-,6?,7+,10-;;/m1../s1 |
InChI Key |
PEKWWDRHGMQSDT-QONMVAKYSA-N |
Isomeric SMILES |
C.C.C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
C.C.C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


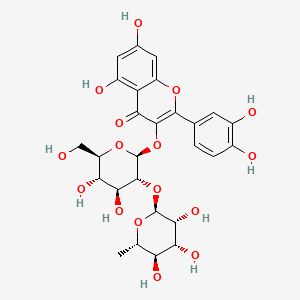
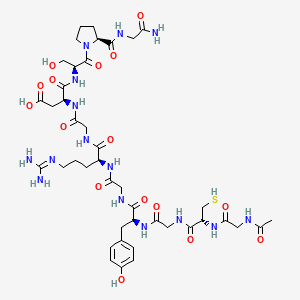
![N-[9-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B10831723.png)
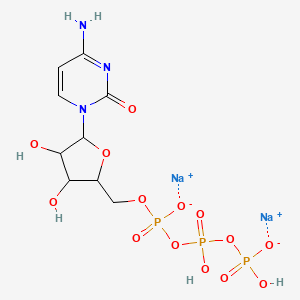
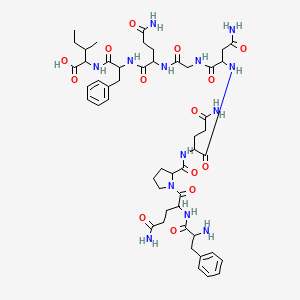
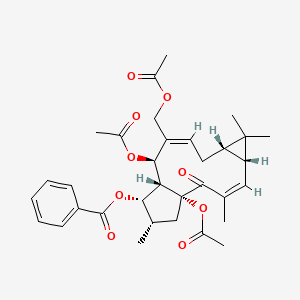
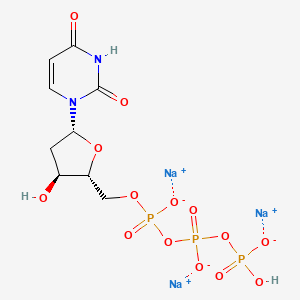

![(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;methane](/img/structure/B10831778.png)
![[(3aR,6E,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831785.png)
![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10831796.png)
